4-(methylaMINO)CYCLOHEXANONE hydrochloride

Organic Synthesis Pharmaceutical Intermediate Quality Control

4-(Methylamino)cyclohexanone hydrochloride (CAS 1260794-25-9) is a substituted cyclohexanone derivative comprising a methylamino group at the 4-position of the cyclohexane ring, formulated as the stable hydrochloride salt. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Molecular Formula C7H14ClNO
Molecular Weight 163.645
CAS No. 1260794-25-9
Cat. No. B596395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylaMINO)CYCLOHEXANONE hydrochloride
CAS1260794-25-9
SynonymsCyclohexanone, 4-(methylamino)-, hydrochloride (1:1)
Molecular FormulaC7H14ClNO
Molecular Weight163.645
Structural Identifiers
SMILESCNC1CCC(=O)CC1.Cl
InChIInChI=1S/C7H13NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6,8H,2-5H2,1H3;1H
InChIKeyNPFOMPKXKDTDFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylamino)cyclohexanone hydrochloride (CAS 1260794-25-9) Procurement & Research Overview


4-(Methylamino)cyclohexanone hydrochloride (CAS 1260794-25-9) is a substituted cyclohexanone derivative comprising a methylamino group at the 4-position of the cyclohexane ring, formulated as the stable hydrochloride salt . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . The hydrochloride form enhances solubility and handling compared to the free base (CAS 2976-84-3), making it more suitable for controlled reactions and aqueous systems [1]. This compound is characterized by a molecular weight of 163.65 g/mol and is typically supplied at ≥95% purity .

Why In-Class 4-Aminocyclohexanone Analogs Cannot Substitute for 4-(Methylamino)cyclohexanone hydrochloride


Direct substitution of 4-(methylamino)cyclohexanone hydrochloride with other 4-aminocyclohexanone derivatives (e.g., 4-aminocyclohexanone HCl or 4-(dimethylamino)cyclohexanone) is not scientifically valid due to fundamental differences in physicochemical properties that govern both experimental outcomes and commercial availability. Key differentiators include: (1) purity specifications and documented handling/storage requirements, with 4-(methylamino)cyclohexanone HCl offering higher typical purity and explicit inert atmosphere storage recommendations [1] compared to alternatives; (2) hydrogen bonding capacity, where the secondary amine of 4-(methylamino)cyclohexanone HCl provides distinct reactivity and intermolecular interaction potential relative to primary or tertiary amine analogs [2]; and (3) thermal stability profiles, as evidenced by comparative boiling point data [3]. These variations translate directly into differences in synthetic yield, purity of downstream products, and batch-to-batch consistency—critical factors in both research and industrial applications.

Quantitative Differentiators for 4-(Methylamino)cyclohexanone hydrochloride vs. Analogs: A Procurement-Focused Evidence Guide


Purity Grade Advantage: 98+% vs. 95% Standard for Primary Amine Analog

4-(Methylamino)cyclohexanone hydrochloride is commercially available at a purity specification of 98+% (as documented by ChemScene ), representing a quantifiable purity advantage over the widely available primary amine analog 4-aminocyclohexanone hydrochloride, which is commonly supplied at 95% purity . This higher purity grade reduces the likelihood of impurities that could interfere with sensitive reactions, such as catalytic hydrogenations or cross-couplings, where amine-based contaminants can poison catalysts or generate side products.

Organic Synthesis Pharmaceutical Intermediate Quality Control

Storage Stability: Explicit Inert Atmosphere Requirement vs. Ambient Storage

4-(Methylamino)cyclohexanone hydrochloride requires storage under inert atmosphere at 2-8°C for long-term stability [1], whereas 4-aminocyclohexanone hydrochloride can be stored at room temperature without inert atmosphere specification . This documented difference in storage requirements reflects the greater susceptibility of the methylamino derivative to oxidation or moisture uptake, a property that must be considered when planning long-term experiments or when handling the compound in ambient laboratory conditions.

Stability Studies Laboratory Handling Procurement

Hydrogen Bond Donor Count: Secondary Amine (1 HBD) vs. Tertiary Amine (0 HBD)

4-(Methylamino)cyclohexanone hydrochloride contains a secondary amine group that contributes one hydrogen bond donor (HBD), based on its structure and by analogy to the regioisomeric 2-(methylamino)cyclohexanone hydrochloride (HBD count = 2, including the HCl proton) [1]. In contrast, 4-(dimethylamino)cyclohexanone (tertiary amine) has zero hydrogen bond donors . This difference in HBD capacity alters intermolecular interactions, affecting solubility, membrane permeability, and receptor binding profiles. In medicinal chemistry applications, the presence of an HBD can be crucial for engaging target proteins through hydrogen bonding networks.

Medicinal Chemistry Physicochemical Properties Drug Design

Thermal Stability: Lower Boiling Point vs. Tertiary Amine Analog

The free base form of 4-(methylamino)cyclohexanone (CAS 2976-84-3) exhibits a boiling point of 209.2±33.0 °C at 760 mmHg [1], whereas the tertiary amine analog 4-(dimethylamino)cyclohexanone (CAS 40594-34-1) has a boiling point of 213.3±33.0 °C at 760 mmHg . While the error margins overlap, the trend indicates a slightly lower boiling point for the secondary amine, consistent with its lower molecular weight and reduced van der Waals interactions. This property can influence the choice of purification method (e.g., distillation) and the compound's behavior under elevated temperatures during synthesis.

Thermal Analysis Distillation Process Chemistry

Optimal Application Scenarios for 4-(Methylamino)cyclohexanone hydrochloride Based on Differentiated Properties


Synthesis of Pharmaceutical Intermediates Requiring High Purity

Given its commercial availability at 98+% purity , 4-(methylamino)cyclohexanone hydrochloride is ideally suited as a building block in the synthesis of active pharmaceutical ingredients (APIs) where impurity profiles are tightly controlled. The hydrochloride salt form ensures consistent stoichiometry and solubility in polar reaction media, while the high purity reduces the risk of side reactions that could compromise yield or necessitate costly purification steps.

Reactions Demanding Controlled Hydrogen Bonding Interactions

The secondary amine group of 4-(methylamino)cyclohexanone provides one hydrogen bond donor, a feature absent in tertiary amine analogs like 4-(dimethylamino)cyclohexanone . This property makes the compound particularly valuable in applications where specific intermolecular interactions are required, such as in the design of enzyme inhibitors, receptor ligands, or in supramolecular chemistry where hydrogen bonding directs self-assembly or recognition events.

Aqueous or Protic Solvent-Based Syntheses

The hydrochloride salt form of 4-(methylamino)cyclohexanone exhibits enhanced solubility in aqueous and protic solvents compared to the free base . This makes it the preferred form for reactions conducted in water, alcohols, or other polar media, facilitating homogeneous reaction conditions and simplifying workup procedures. This advantage is particularly relevant for green chemistry initiatives that seek to minimize organic solvent use.

Long-Term Stability Studies with Defined Storage Protocols

With documented storage requirements of inert atmosphere and 2-8°C [1], this compound is appropriate for research programs that demand rigorous stability monitoring. The explicit storage guidelines provide a clear benchmark for maintaining compound integrity, ensuring that experimental data collected over extended periods are not confounded by sample degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(methylaMINO)CYCLOHEXANONE hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.